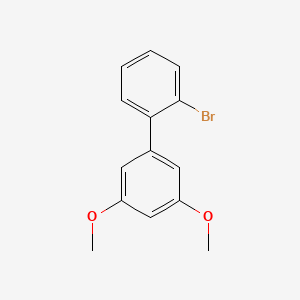

2-Bromo-3',5'-dimethoxybiphenyl

Description

Properties

Molecular Formula |

C14H13BrO2 |

|---|---|

Molecular Weight |

293.15 g/mol |

IUPAC Name |

1-(2-bromophenyl)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C14H13BrO2/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h3-9H,1-2H3 |

InChI Key |

IWLDSTZLVWVFJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC=C2Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Substituents

- 4,4'-Dimethoxybiphenyl (C₁₄H₁₄O₂) Methoxy groups at the para positions (4 and 4') create a symmetrical structure, enhancing crystallinity. Solubility: Soluble in ethanol and acetone but practically insoluble in water . Stability: No significant reactivity hazards noted in SDS, though ecological data were revised in 2024 .

- 2'-Bromo-2,6-dimethoxybiphenyl A positional isomer with methoxy groups at the 2 and 6 positions on one ring and bromine at 2'.

- 2-Bromo-3:4-dimethoxybenzaldehyde A monocyclic analog with aldehyde and bromine substituents. Melting points: 86°C (aldehyde), 82–85°C (alcohol derivative), highlighting the influence of functional groups on phase transitions .

Functional Group Effects

- 2-Bromo-3',5'-dipivaloxyacetophenone (C₁₈H₂₃BrO₅) Replacing methoxy with bulkier pivaloxy (-OCOC(CH₃)₃) groups increases molecular weight (399.28 g/mol vs. ~293.16 g/mol for the target compound) and steric bulk, likely reducing solubility in polar solvents . The ketone group enhances electrophilicity, contrasting with the inert biphenyl core of the target compound.

- However, bromine’s larger atomic radius may facilitate nucleophilic substitution reactions .

Physical Properties and Solubility Trends

- Methoxy vs. Bromine Effects: Methoxy groups enhance solubility in organic solvents (e.g., ethanol, acetone) due to their electron-donating nature. Bromine, being hydrophobic, likely reduces aqueous solubility in the target compound compared to non-brominated analogs like 4,4'-dimethoxybiphenyl . Melting points for brominated dimethoxy derivatives (e.g., 2-Bromo-3:4-dimethoxybenzoic acid, m.p. 203–204°C ) suggest that bromine increases rigidity and intermolecular interactions compared to methoxy-only compounds.

Preparation Methods

Brominating Agents and Reaction Conditions

Direct bromination of 3',5'-dimethoxybiphenyl represents the most straightforward route to the target compound. Modern protocols favor systems avoiding volatile molecular bromine () due to safety and environmental concerns. A prominent method involves using hydrogen peroxide (), sulfuric acid (), and metal bromides (e.g., ) under mild temperatures (30–60°C). This system generates bromine in situ, minimizing hazards while maintaining high selectivity. For example, a molar ratio of 1.0:0.5–0.8:1.0–1.2 for 3',5'-dimethoxybiphenyl::: achieves complete conversion within 2–4 hours.

The reaction mechanism proceeds via electrophilic aromatic substitution, where the methoxy groups direct bromination to the ortho and para positions. In 3',5'-dimethoxybiphenyl, steric hindrance at the 2-position of the non-methoxy-substituted ring facilitates bromination at the less hindered para site relative to the methoxy groups, yielding 2-bromo-3',5'-dimethoxybiphenyl as the major product.

Regioselectivity and Byproduct Mitigation

Coupling Methods for Biphenyl Framework Construction

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a modular route to this compound by coupling halogenated aryl precursors with boronic acids. For instance, 2-bromo-3-methoxyphenylboronic acid can react with 3,5-dimethoxyphenyl bromide under palladium catalysis (e.g., ) in a mixed solvent system () at 80–100°C. This method ensures precise control over the biphenyl structure but requires pre-functionalized starting materials.

Key advantages include compatibility with diverse functional groups and high yields (85–92%). However, the need for anhydrous conditions and sensitive catalysts increases operational complexity.

Ullmann Coupling

Ullmann coupling provides an alternative using copper catalysts to join two aryl halides. For example, 2-bromo-3-methoxyiodobenzene and 3,5-dimethoxyiodobenzene react in the presence of and a diamine ligand at 120°C, forming the biphenyl backbone. While effective, this method suffers from lower yields (70–75%) and longer reaction times (24–48 hours) compared to Suzuki coupling.

Comparative Analysis of Synthetic Routes

Direct bromination emerges as the most industrially viable method due to its simplicity and high yield, whereas coupling methods are reserved for cases requiring specific substitution patterns.

Experimental Optimization and Scalability

Large-Scale Bromination

Industrial adaptation of the system employs continuous flow reactors to enhance heat dissipation and mixing. Pilot-scale trials demonstrate that maintaining a 1.0:0.6:1.1:1.1 molar ratio (substrate:::) at 50°C achieves 95% conversion with >90% isolated yield. Post-reaction processing includes neutralization with and crystallization from ethanol/water mixtures.

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-3',5'-dimethoxybiphenyl?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the bromine substituent as a reactive site. A common protocol involves reacting 3',5'-dimethoxybiphenyl boronic acid with a brominated aromatic partner (e.g., 2-bromoiodobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (e.g., THF/H₂O). Reaction optimization includes controlling temperature (80–100°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Key Methodological Steps:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization using /-NMR, HRMS, and melting point analysis.

Advanced: How to address regioselectivity challenges during functionalization of this compound?

Answer:

Regioselectivity is influenced by steric and electronic effects from the methoxy and bromine groups. For electrophilic substitutions, the 3'- and 5'-methoxy groups direct incoming electrophiles to the para positions relative to themselves. To control regioselectivity:

- Use protecting groups (e.g., acetyl for methoxy) to block undesired sites.

- Employ Lewis acid catalysts (e.g., AlCl₃) to modulate reactivity in Friedel-Crafts alkylation/acylation .

Validation:

- Monitor reaction progress via TLC and intermediate isolation.

- Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : -NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). -NMR confirms bromine and methoxy substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine.

- HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., ethanol vs. acetone) may arise from impurities or polymorphic forms. To resolve:

- Perform re-crystallization in multiple solvents (e.g., ethanol, acetone, DCM) and compare solubility profiles.

- Use differential scanning calorimetry (DSC) to identify polymorphs.

- Cross-validate with computational solubility predictions (e.g., COSMO-RS) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Storage : Inert atmosphere (N₂) at 2–8°C, away from strong oxidizers (e.g., HNO₃, KMnO₄) .

Emergency Measures:

Advanced: How to evaluate ecological risks when toxicity data for this compound is limited?

Answer:

- Use read-across models with structurally similar compounds (e.g., 4,4'-dimethoxybiphenyl) to predict ecotoxicity.

- Conduct microtox assays (e.g., Vibrio fischeri bioluminescence inhibition) for acute toxicity screening.

- Assess bioaccumulation potential via octanol-water partition coefficient (log P) estimations .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

- Lead compound optimization : Bromine serves as a handle for further functionalization (e.g., Suzuki couplings).

- Structure-activity relationship (SAR) studies : Methoxy groups modulate lipophilicity and target binding .

Example Protocol:

- Screen against cancer cell lines (e.g., MCF-7) using MTT assays (IC₅₀ determination) .

Advanced: How to mitigate byproduct formation in palladium-catalyzed reactions involving this compound?

Answer:

Common byproducts (e.g., debrominated species) arise from catalyst poisoning or reducing conditions. Mitigation strategies:

- Use ligand additives (e.g., SPhos) to stabilize Pd(0) intermediates.

- Optimize reaction stoichiometry (1.2–1.5 eq boronic acid) and degas solvents to prevent oxidative side reactions .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

- Ethanol (95%) or ethyl acetate/hexane mixtures yield high-purity crystals.

- Solubility: ~10 mg/mL in ethanol at 25°C; adjust solvent ratios for maximal recovery .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.